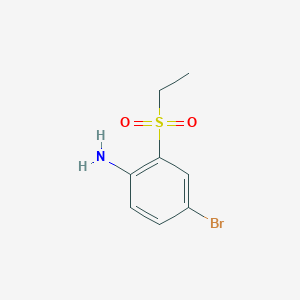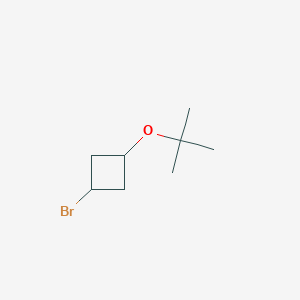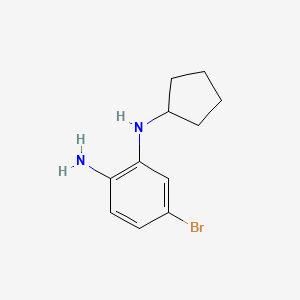
1-Benzyl-5,5-dimethylimidazolidin-2-one
Vue d'ensemble
Description
1-Benzyl-5,5-dimethylimidazolidin-2-one is a cyclic urea derivative with the molecular formula C12H16N2O. This compound is often utilized as a catalytic ligand in various chemical reactions due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylimidazolidin-2-one can be synthesized through the reaction of benzylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the imidazolidinone ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5,5-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted imidazolidinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products:
Oxidation: Imidazolidinone derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted imidazolidinones with various functional groups.
Applications De Recherche Scientifique
1-Benzyl-5,5-dimethylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a catalytic ligand in asymmetric synthesis and other catalytic processes.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5,5-dimethylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
1-Benzyl-2-imidazolidinone: Similar structure but lacks the dimethyl groups.
5,5-Dimethylhydantoin: Precursor in the synthesis of 1-Benzyl-5,5-dimethylimidazolidin-2-one.
N-Benzylurea: Similar functional groups but different ring structure.
Uniqueness: this compound is unique due to its specific combination of benzyl and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
1-benzyl-5,5-dimethylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)9-13-11(15)14(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKHLLQHJQAERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)N1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400123.png)



![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)

![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)

